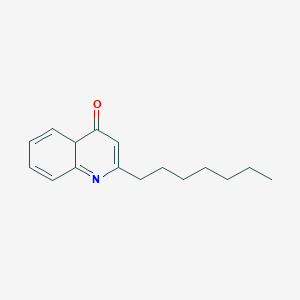

2-heptyl-4aH-quinolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-heptyl-4aH-quinolin-4-one is a quinolone derivative characterized by a heptyl substituent at the 2-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-heptyl-4aH-quinolin-4-one typically involves the reaction of 2-heptyl-4-hydroxyquinoline with appropriate reagents under controlled conditions. One common method involves the use of 2-[bis(methylthio)methylene]malononitrile in DMF/Et3N to yield the desired quinolone derivative . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-heptyl-4aH-quinolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolone derivatives with different functional groups, while substitution reactions may introduce new substituents at specific positions on the quinoline ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-heptyl-4aH-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound acts as an iron chelator, which can disrupt essential processes in microorganisms, leading to their inhibition or death . Additionally, it functions as a signaling molecule, modulating various cellular responses and pathways .

Comparison with Similar Compounds

2-heptyl-4aH-quinolin-4-one can be compared with other quinolone derivatives, such as 2-heptyl-4-hydroxyquinoline and 2-heptyl-3-hydroxy-4-quinolone. These compounds share similar structural features but differ in their biological activities and mechanisms of action .

List of Similar Compounds

- 2-heptyl-4-hydroxyquinoline

- 2-heptyl-3-hydroxy-4-quinolone

- 2-heptyl-4-hydroxyquinoline N-oxide

Biological Activity

2-Heptyl-4aH-quinolin-4-one, also known as 2-heptylquinolin-4(1H)-one (HHQ), is a compound belonging to the alkyl-4-quinolone class, which has garnered attention for its diverse biological activities. This article explores the biological activity of HHQ, focusing on its antibacterial, antitumor, and ecological roles, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H21NO and is characterized by a quinoline backbone with a heptyl side chain. Its structure contributes to its biological activity, particularly in microbial interactions and potential therapeutic applications.

Antibacterial Activity

HHQ exhibits significant antibacterial properties, particularly against Gram-negative and Gram-positive bacteria. The compound is produced by the opportunistic pathogen Pseudomonas aeruginosa , which uses it as a signaling molecule to regulate virulence factors.

Table 1: Antibacterial Activity of this compound

| Bacteria | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 22 | 15 |

| Escherichia coli | 20 | 10 |

| Pseudomonas aeruginosa | 25 | 5 |

| Vibrio harveyi | 18 | 12 |

The antibacterial efficacy of HHQ has been linked to its ability to interfere with bacterial quorum sensing, which is crucial for biofilm formation and virulence .

Antitumor Activity

Recent studies have indicated that HHQ may possess antitumor properties. Research has shown that it can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways.

Table 2: Antitumor Activity of this compound

| Cell Line | Inhibition Rate (%) | IC50 (µM) |

|---|---|---|

| HepG2 | 99.98 | 6.92 |

| A549 | 100.07 | 8.99 |

| DU145 | 99.93 | 7.89 |

| MCF7 | 100.39 | 8.26 |

In this context, HHQ has been shown to arrest the cell cycle at the S phase and alter the expression of pro-apoptotic proteins, leading to increased apoptosis rates in treated cells .

Ecological Role

In addition to its antibacterial and antitumor activities, HHQ plays a significant ecological role as a signaling molecule in microbial communities. It is involved in regulating biofilm formation and pathogenicity in various bacterial species.

Case Study: Quorum Sensing in Pseudomonas aeruginosa

A study highlighted how HHQ influences biofilm formation in Pseudomonas aeruginosa by modulating the expression of virulence factors through quorum sensing mechanisms. The presence of HHQ enhances the bacterium's ability to establish infections, particularly in immunocompromised individuals .

Properties

Molecular Formula |

C16H21NO |

|---|---|

Molecular Weight |

243.34 g/mol |

IUPAC Name |

2-heptyl-4aH-quinolin-4-one |

InChI |

InChI=1S/C16H21NO/c1-2-3-4-5-6-9-13-12-16(18)14-10-7-8-11-15(14)17-13/h7-8,10-12,14H,2-6,9H2,1H3 |

InChI Key |

LEUNYFSJGNALQU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=CC(=O)C2C=CC=CC2=N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.